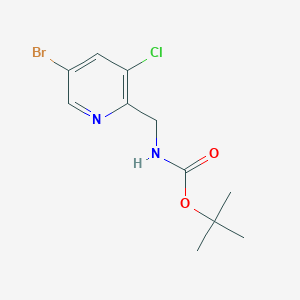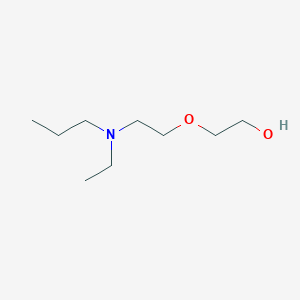![molecular formula C11H8F3NS B15302544 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a trifluoroethyl group attached to a sulfanyl group, which is then bonded to the isoquinoline structure. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline typically involves the reaction of isoquinoline with 2,2,2-trifluoroethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the trifluoroethyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its unique chemical properties make it a candidate for drug design and discovery.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline can be compared with other similar compounds, such as:
1-[(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile: This compound also contains a trifluoroethyl group but is attached to an acetonitrile moiety instead of an isoquinoline structure. It has different chemical properties and applications.
1-[(2,2,2-Trifluoroethyl)sulfanyl]benzothiazole: This compound features a benzothiazole ring instead of an isoquinoline ring. It is used in different chemical and biological studies due to its distinct structure.
The uniqueness of this compound lies in its isoquinoline core, which imparts specific aromatic and electronic properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H8F3NS |
|---|---|
分子量 |
243.25 g/mol |
IUPAC名 |
1-(2,2,2-trifluoroethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C11H8F3NS/c12-11(13,14)7-16-10-9-4-2-1-3-8(9)5-6-15-10/h1-6H,7H2 |
InChIキー |
QILBPFYYAMLBSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


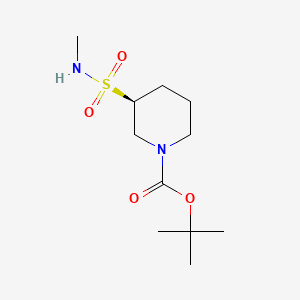
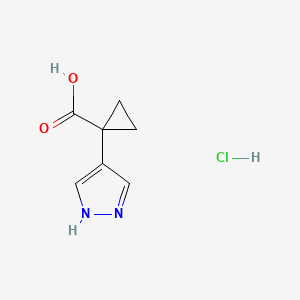
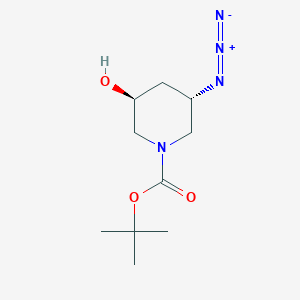
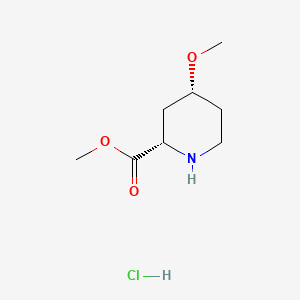
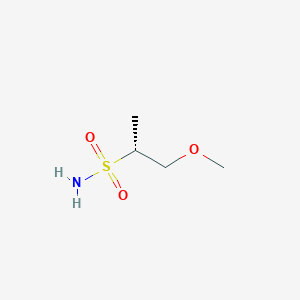
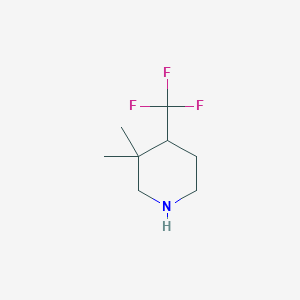
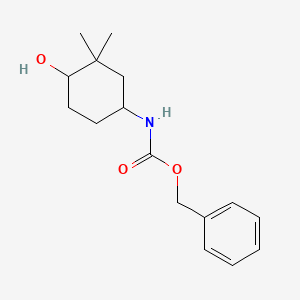
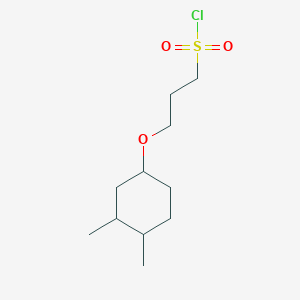
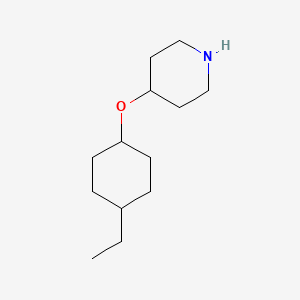
![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)
